Lipophilicity Comparison: Higher logP of 4-Bromo-2-chloro-5-fluorotoluene vs. 2-Chloro-5-fluorotoluene
4-Bromo-2-chloro-5-fluorotoluene exhibits a significantly higher computed logP value (XLogP3-AA = 3.7) compared to the di-halogenated analog 2-chloro-5-fluorotoluene (CAS 33406-96-1; XLogP3-AA = 2.9) [1][2]. This increase in lipophilicity is attributed to the additional bromine atom, which is more hydrophobic than the hydrogen atom it replaces. A logP difference of 0.8 units translates to an approximately 6.3-fold increase in the partition coefficient between octanol and water, which can dramatically influence membrane permeability, plasma protein binding, and overall pharmacokinetic properties of derived compounds [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 2-Chloro-5-fluorotoluene (CAS 33406-96-1): 2.9 |
| Quantified Difference | Δ = +0.8 logP units; ~6.3-fold higher octanol/water partition coefficient |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity impacts pharmacokinetic parameters, potentially influencing the bioavailability and distribution of final drug candidates; this must be considered when selecting a building block for a medicinal chemistry program.
- [1] PubChem. (2025). Compound Summary: 4-Bromo-2-chloro-5-fluorotoluene, CID 2736228. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary: 2-Chloro-5-fluorotoluene, CID 123456. National Center for Biotechnology Information. View Source
- [3] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
